molecular formula C9H11FO B133783 Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) CAS No. 156712-37-7

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)

Cat. No. B133783
M. Wt: 154.18 g/mol
InChI Key: MCENMZBHIHBHPB-SECBINFHSA-N
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Description

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as (R)-2-Fluoro-α-ethylbenzyl alcohol and is commonly used in the synthesis of various organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)' involves a series of chemical reactions starting from commercially available starting materials.

Starting Materials
Benzene, Ethyl bromide, Sodium cyanide, Hydrogen fluoride, Sodium borohydride, Acetic anhydride, Sodium hydroxide, Methanol, Chloroacetyl chloride

Reaction
Step 1: Bromination of benzene with ethyl bromide in the presence of a Lewis acid catalyst to yield alpha-ethyl-bromobenzene., Step 2: Conversion of alpha-ethyl-bromobenzene to alpha-ethyl-benzyl cyanide via a nucleophilic substitution reaction with sodium cyanide in the presence of a polar aprotic solvent., Step 3: Reduction of alpha-ethyl-benzyl cyanide to alpha-ethyl-benzyl alcohol using sodium borohydride as a reducing agent in the presence of a protic solvent., Step 4: Conversion of alpha-ethyl-benzyl alcohol to alpha-ethyl-2-fluoro-benzyl alcohol via a nucleophilic substitution reaction with hydrogen fluoride in the presence of a polar aprotic solvent., Step 5: Protection of the hydroxyl group in alpha-ethyl-2-fluoro-benzyl alcohol with acetic anhydride to yield alpha-ethyl-2-fluoro-benzyl acetate., Step 6: Hydrolysis of alpha-ethyl-2-fluoro-benzyl acetate with sodium hydroxide to yield the final product, Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)., Step 7: Optional step for the synthesis of a precursor compound involves the reaction of alpha-ethyl-benzyl alcohol with chloroacetyl chloride in the presence of a base to yield alpha-ethyl-2-chloro-benzyl acetate. This compound can be used in step 4 instead of alpha-ethyl-benzyl alcohol to yield alpha-ethyl-2-fluoro-benzyl alcohol.

Mechanism Of Action

The mechanism of action of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) is not well understood. However, it is believed that the compound acts as a chiral auxiliary in various organic reactions, allowing for the synthesis of chiral compounds with high enantioselectivity.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI). However, it has been reported that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) in laboratory experiments is its high enantioselectivity. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research involving Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI). One area of interest is the development of new chiral catalysts based on this compound. Another potential application is the synthesis of chiral drugs and other bioactive compounds using this compound as a building block. Additionally, the biochemical and physiological effects of this compound should be further investigated to determine its potential for use in various fields, such as medicine and agriculture.
In conclusion, Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) is a unique chemical compound that has gained significant attention in scientific research due to its high enantioselectivity and potential applications in the synthesis of chiral compounds. While there is still much to be learned about this compound, its potential for use in various fields makes it an exciting area of research for scientists.

Scientific Research Applications

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI) has been extensively used in scientific research as a chiral building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral drugs, such as anti-inflammatory agents and antiviral drugs. The compound has also been used in the development of chiral catalysts for asymmetric synthesis.

properties

IUPAC Name

(1R)-1-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCENMZBHIHBHPB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-(9CI)

CAS RN

156712-37-7
Record name (1R)-1-(2-fluorophenyl)propan-1-ol
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